Product packaging for 1-benzoyl-4-isopropylpiperazine(Cat. No.:)

1-benzoyl-4-isopropylpiperazine

Cat. No.: B5524474
M. Wt: 232.32 g/mol
InChI Key: AZEPXDCTEPCQBU-UHFFFAOYSA-N
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Description

1-Benzoyl-4-isopropylpiperazine is a synthetic organic compound belonging to the class of N-substituted piperazines. Piperazine is a privileged scaffold in medicinal chemistry, known for its versatility and significant presence in biologically active molecules . The structure of this particular derivative features a benzoyl group and an isopropyl group attached to the piperazine ring, a configuration that is often explored to modulate the compound's physicochemical properties and interaction with biological targets. Piperazine derivatives are extensively investigated for their wide spectrum of pharmacological activities. Research into similar compounds has demonstrated potential as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, which are relevant targets for neurodegenerative conditions . Furthermore, the piperazine core is a common building block in the development of ligands for various neurological receptors . The specific substitution pattern on the piperazine ring allows researchers to fine-tune properties such as lipophilicity and steric bulk, which can influence the compound's bioavailability and binding affinity. As such, this compound serves as a valuable intermediate or precursor in the synthesis of more complex molecules for pharmaceutical research and drug discovery programs. This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O B5524474 1-benzoyl-4-isopropylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPXDCTEPCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 Isopropylpiperazine

Established Synthetic Routes to the Piperazine (B1678402) Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many biologically active molecules. nih.gov Its synthesis can be achieved through various strategies, primarily involving ring-closing reactions or the modification of pre-existing piperazine structures.

Ring-Closing Reactions for Piperazine Formation

The formation of the piperazine ring often involves the cyclization of linear diamine precursors. nih.gov One common approach is the reaction of a 1,2-diamine with a suitable dielectrophile. For instance, the reaction of ethylenediamine (B42938) with a 1-phenylalkane-1,2-dione can lead to the formation of a 2-phenyldihydropyrazine, which can then be reduced to the corresponding piperazine. google.com

Another strategy involves the intramolecular cyclization of a precursor containing two nitrogen atoms separated by a two-carbon unit. For example, a modular synthesis of 2,6-disubstituted piperazines utilizes an intramolecular hydroamination as the key step. The necessary hydroamination substrates are prepared by the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org A palladium-catalyzed cyclization reaction has also been developed for the synthesis of highly substituted piperazines, coupling a propargyl unit with various diamine components. organic-chemistry.org

A different approach to constructing the piperazine core involves an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by a terminal intramolecular SN2 ring closure. nih.gov Furthermore, the reductive cyclization of dioximes has been demonstrated as a method to produce piperazines. nih.gov The reaction of aziridines can also lead to the formation of piperazines, although the specific mechanisms can be complex. acs.org

Modifications of Pre-Existing Piperazine Scaffolds

Modifying an existing piperazine ring is a more direct and frequently employed method for synthesizing substituted piperazines. rsc.org This approach typically starts with piperazine itself or a monosubstituted derivative. The reactivity of the two nitrogen atoms in the piperazine ring allows for sequential functionalization. nih.gov

To achieve selective monosubstitution, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net This protecting group can be removed later in the synthetic sequence. This strategy is widely used to prevent the formation of disubstituted byproducts. researchgate.net For instance, 1-Boc-piperazine can be used as a starting material to introduce a substituent at the unprotected nitrogen, followed by deprotection and subsequent functionalization of the other nitrogen. researchgate.netnih.gov

Introduction of the Benzoyl Moiety via Acylation Strategies

The introduction of the benzoyl group onto the piperazine nitrogen is a crucial step in the synthesis of 1-benzoyl-4-isopropylpiperazine. This is typically achieved through an acylation reaction, forming an amide bond.

Amide Bond Formation Techniques

The formation of the amide bond between the piperazine nitrogen and a benzoyl group can be accomplished using several methods. A common technique involves the reaction of the piperazine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org

Alternatively, coupling reagents are widely used to facilitate the amide bond formation between a carboxylic acid (benzoic acid) and an amine (piperazine). nsf.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govnih.govnih.gov

Recent advancements have also explored more environmentally friendly approaches, such as performing amide bond formation in water using surfactants like cetyltrimethylammonium bromide (CTAB). acs.org

Optimization of Reaction Conditions for Benzoylation

The efficiency of the benzoylation reaction can be significantly influenced by various factors, including the solvent, temperature, and the specific coupling agents used. nih.gov For instance, in the synthesis of piperazinyl amides, screening different solvents revealed that acetonitrile (B52724) can provide optimal yields. nih.gov The reaction temperature can also be critical, with some reactions requiring elevated temperatures to overcome steric hindrance. nih.gov

The choice of base is also important. Triethylamine (NEt3) is a commonly used organic base in these reactions. nih.govnih.gov The stoichiometry of the reactants, including the coupling agents and the base, is often optimized to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

Incorporation of the Isopropyl Group through Alkylation Procedures

The final step in the synthesis of this compound is the introduction of the isopropyl group onto the remaining free nitrogen of the 1-benzoylpiperazine (B87115) intermediate. This is typically achieved through an alkylation reaction.

Direct alkylation of a monosubstituted piperazine, such as 1-benzoylpiperazine, with an isopropyl halide (e.g., isopropyl bromide or iodide) is a common method. nih.govgoogle.com This reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or acetone (B3395972). researchgate.net

An alternative to direct alkylation is reductive amination. nih.govnih.gov This two-step process involves the reaction of the piperazine with acetone to form an enamine or iminium ion intermediate, which is then reduced in situ to the isopropyl-substituted piperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov Reductive amination can be advantageous as it often avoids the formation of quaternary ammonium (B1175870) salts that can be a side product in direct alkylation. researchgate.net

The choice between direct alkylation and reductive amination can depend on the specific substrate and the desired reaction conditions. For example, reductive amination was used to introduce an isopropyl group in the synthesis of certain CXCR4 antagonists. nih.gov

Reductive Amination Approaches

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines. harvard.eduorganic-chemistry.org This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is subsequently reduced in situ to the desired amine.

For the synthesis of this compound, a practical approach involves the reaction of 1-benzoylpiperazine with acetone. The reaction is typically mediated by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is favored because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion formed from the condensation of 1-benzoylpiperazine and acetone. harvard.edu The use of protic solvents like methanol (B129727) or aprotic solvents with an acid catalyst facilitates imine formation, leading to good yields of the final product. harvard.edumdpi.com This method is noted for its high functional group tolerance and operational simplicity. harvard.edu

Table 1: Key Reagents in Reductive Amination

Precursor 1 Precursor 2 Reducing Agent Typical Solvent

Direct Alkylation Methods

Direct N-alkylation offers an alternative and classical route to this compound. This method involves the reaction of the secondary amine nitrogen of 1-benzoylpiperazine with an isopropyl electrophile. A common alkylating agent for this purpose is 2-bromopropane (B125204) or 2-iodopropane.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate or organic amines like triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile being common. In some cases, the addition of a catalyst like sodium or potassium iodide can enhance the reaction rate by in situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction). mdpi.com

Synthesis of Structural Analogs and Derivatives of this compound

The piperazine scaffold is a privileged structure in medicinal chemistry, and the synthesis of analogs of this compound is crucial for exploring structure-activity relationships.

Parallel Synthesis and Library Generation

To efficiently explore the chemical space around the this compound core, parallel synthesis and the generation of compound libraries are employed. Solid-phase synthesis is a powerful technique for this purpose, allowing for the rapid creation of a multitude of derivatives. nih.gov

A strategy for generating a library could involve anchoring a piperazine precursor to a solid support. From this anchored scaffold, diversity can be introduced in two key positions. Firstly, a variety of acylating agents (e.g., different benzoyl chlorides or other acid chlorides) can be reacted with the free secondary amine. Secondly, following a deprotection step if necessary, the other nitrogen can be functionalized. This can be achieved by reacting the resin-bound piperazine with a diverse set of aldehydes or ketones via reductive amination, or with various alkyl halides via direct alkylation. nih.gov After the final reaction, the desired compounds are cleaved from the resin, purified, and analyzed, often using high-throughput techniques like LC-MS. nih.gov

Spectroscopic and Crystallographic Characterization in Synthetic Validation

The unambiguous structural confirmation of this compound and its analogs is paramount. This is achieved through a combination of spectroscopic and crystallographic methods.

X-ray crystallography on closely related N-benzoylpiperazine derivatives reveals key structural features that can be extrapolated to the title compound. nih.govnih.gov The central piperazine ring typically adopts a stable chair conformation. nih.gov The benzoyl group attached to one nitrogen and the alkyl group on the other occupy equatorial positions to minimize steric hindrance. The amide bond of the benzoyl group introduces a degree of planar character and restricted rotation, a feature that can be studied in detail using dynamic NMR spectroscopy. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments. Due to the restricted rotation around the amide C-N bond, the protons on the piperazine ring often appear as broad signals at room temperature. nih.gov The aromatic protons of the benzoyl group typically appear in the range of 7.3-7.5 ppm. The protons of the isopropyl group would present as a doublet for the six methyl protons and a septet for the single methine proton. The piperazine ring protons would resonate as complex multiplets in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Benzoyl (aromatic) 7.3 - 7.5 Multiplet
Piperazine (adjacent to C=O) ~3.5 - 3.9 Broad multiplet
Piperazine (adjacent to i-Pr) ~2.5 - 2.9 Broad multiplet
Isopropyl CH ~2.7 - 3.0 Septet

The chemical shifts can be influenced by the solvent, temperature, and concentration due to changes in molecular conformation and hydrogen bonding interactions. nih.govucl.ac.uk Dynamic NMR studies at variable temperatures can provide insight into the energy barrier for rotation around the amide bond. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
1-Benzoylpiperazine
Acetone
Sodium triacetoxyborohydride
2-Bromopropane
2-Iodopropane
Potassium carbonate
Triethylamine
N,N-Dimethylformamide
Acetonitrile
Sodium iodide
Potassium iodide

Utilization of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to show several key absorption bands. The most prominent peak would be the carbonyl (C=O) stretching vibration from the benzoyl group's tertiary amide, typically appearing in the range of 1630–1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the aliphatic piperazine and isopropyl groups, as well as C-N stretching vibrations associated with the piperazine ring.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, enabling confirmation of its molecular weight and elucidation of its structure. In electron ionization (EI) mass spectrometry, this compound would be expected to produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is anticipated to be characteristic of N-benzoyl piperazine derivatives. A primary and highly abundant fragment would be the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105. This fragment is a hallmark of benzoyl-containing compounds. dea.gov Further fragmentation of the piperazine ring and the loss of the isopropyl group would also result in a series of characteristic smaller ions.

Table 1: Predicted Spectroscopic Data for this compound
TechniqueExpected FeatureApproximate Position / m/zAssociated Functional Group / Fragment
IR SpectroscopyC=O Stretch (Amide)1630 - 1680 cm⁻¹Benzoyl group
IR SpectroscopyC-H Stretch (Aromatic)3000 - 3100 cm⁻¹Benzene (B151609) ring
IR SpectroscopyC-H Stretch (Aliphatic)2800 - 3000 cm⁻¹Piperazine and Isopropyl groups
Mass SpectrometryMolecular Ion [M]⁺232.16Parent Molecule
Mass SpectrometryFragment Ionm/z 105Benzoyl Cation [C₆H₅CO]⁺
Mass SpectrometryFragment Ionm/z 189[M - C₃H₇]⁺ (Loss of Isopropyl group)

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation. While a specific crystal structure determination for this compound is not publicly documented, extensive crystallographic studies on closely related N-benzoylpiperazine derivatives provide a robust model for its expected solid-state structure.

A detailed study on 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) reveals key structural features that are directly applicable. nih.govnih.govresearchgate.net In this analog, the central piperazine ring adopts a stable chair conformation, which is a common feature for such six-membered heterocyclic rings. nih.govnih.gov The benzoyl group is attached to one of the piperazine nitrogen atoms. The analysis of this related structure was performed at a low temperature (90 K) to minimize thermal vibrations, allowing for a highly precise determination of atomic positions. nih.govnih.gov

The crystallographic data for analogs like 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) show they crystallize in orthorhombic and monoclinic systems, respectively. nih.govnih.govresearchgate.net The structural solution is typically achieved using direct methods and refined using full-matrix least-squares on F². researchgate.net Advanced techniques such as Hirshfeld surface analysis are also employed to investigate and quantify intermolecular interactions, such as C—H⋯O contacts, which govern the crystal packing. nih.gov These studies confirm that the molecular geometry, particularly the chair conformation of the piperazine ring and the orientation of the N-benzoyl substituent, is a consistent and predictable feature of this class of compounds.

Table 2: Crystallographic Data for the Analog Compound 1-Benzoyl-4-(4-nitrophenyl)piperazine researchgate.net
ParameterValue
Chemical FormulaC₁₇H₁₇N₃O₃
Formula Weight311.33
Temperature90 K
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit cell dimensionsa = 18.7779 (4) Å b = 10.0699 (2) Å c = 15.7288 (3) Å
Volume2974.18 (10) ų
Z (Molecules per unit cell)8

Structure Activity Relationship Sar Studies of 1 Benzoyl 4 Isopropylpiperazine Analogs

Impact of Benzoyl Group Modifications on Biological Activity

The benzoyl moiety of 1-benzoyl-4-isopropylpiperazine plays a significant role in its interaction with biological targets. Modifications to this group, either by adding substituents to the phenyl ring or by replacing the entire benzoyl group with bioisosteres, can profoundly impact the compound's activity.

Substituent Effects on the Phenyl Ring (e.g., Electronic, Steric, Lipophilic Parameters)

The nature and position of substituents on the phenyl ring of the benzoyl group can modulate the biological activity of this compound analogs through a combination of electronic, steric, and lipophilic effects. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

In related series of piperazine (B1678402) amides, the introduction of substituents on the aromatic ring has been shown to be a key determinant of activity. For instance, in a series of benzoyl piperazine amides investigated for anti-Trypanosoma cruzi activity, modifications on the aromatic ring were found to be critical. The electronic properties of these substituents, such as their ability to donate or withdraw electrons, can alter the charge distribution of the benzoyl group, potentially affecting hydrogen bonding and other non-covalent interactions with the target protein. nih.govresearchgate.net

The position of the substituent is also a critical factor. Studies on similar scaffolds have shown that para-substitution on the benzoyl ring can lead to a substantial increase in activity, suggesting that this position may be oriented towards a specific pocket in the binding site. nih.gov For example, the introduction of a bulky moiety at the para position of a benzamide derivative led to a significant enhancement of its inhibitory activity. nih.gov

Table 1: Hypothetical Impact of Benzoyl Ring Substituents on Biological Activity

Substituent (Position)Electronic EffectSteric EffectLipophilicity (logP)Predicted Impact on Activity
4-ChloroElectron-withdrawingModerateIncreasePotential for enhanced binding through halogen bonding.
4-MethoxyElectron-donatingModerateNeutral to slight increaseMay improve binding through hydrogen bond acceptance.
4-NitroStrongly electron-withdrawingModerateNeutralCould enhance electronic interactions but may introduce toxicity concerns.
4-MethylElectron-donatingSmallIncreaseMay fit into a hydrophobic pocket, enhancing affinity.
3,4-DichloroElectron-withdrawingIncreasedSignificant increaseCould enhance binding but may also increase non-specific interactions.

This table is illustrative and based on general principles of medicinal chemistry and findings from related piperazine amide series. The actual impact would need to be determined experimentally.

Bioisosteric Replacements of the Benzoyl Moiety

Bioisosteric replacement is a widely used strategy in drug design to improve a compound's properties while maintaining its biological activity. nih.govdrughunter.comu-tokyo.ac.jpnih.govctppc.org In the case of this compound, the benzoyl group, which is a benzamide substructure, can be replaced with other chemical groups that mimic its size, shape, and electronic features.

The amide bond in the benzoyl group is a key structural feature, but it can be susceptible to metabolic degradation. Replacing it with more stable bioisosteres can improve the pharmacokinetic profile of the compound. Common bioisosteres for the amide group include esters, thioamides, ureas, and various five-membered heterocyclic rings such as triazoles, oxadiazoles, and thiazoles. nih.govdrughunter.com

For example, the replacement of an amide with a 1,2,4-triazole ring has been successfully employed in the development of various therapeutic agents to enhance metabolic stability. nih.gov The choice of bioisostere depends on the specific interactions the benzoyl group makes with its target. If the carbonyl oxygen acts as a hydrogen bond acceptor, a bioisostere with a similar hydrogen bonding capability would be appropriate.

In a study on benzamide analogs as potential anthelmintics, various bioisosteric replacements of the amide group were explored, including esters, thioamides, and triazoles, demonstrating the feasibility of this approach to generate novel active compounds. nih.gov

Table 2: Potential Bioisosteric Replacements for the Benzoyl Moiety

Original MoietyBioisosteric ReplacementRationale for Replacement
Benzoyl (Benzamide)PhenylacetylIncreases flexibility and alters the orientation of the phenyl ring.
Thiobenzoyl (Thioamide)Modifies electronic properties and hydrogen bonding capacity.
PhenylureaAlters hydrogen bonding donor/acceptor pattern.
(Phenyl)-1,2,4-triazoleNon-classical bioisostere that can improve metabolic stability. nih.gov
(Phenyl)oxadiazoleCan mimic the hydrogen bonding properties of the amide. drughunter.com

Influence of the Isopropyl Group on Molecular Recognition and Activity

The N-4 substituent on the piperazine ring is crucial for the biological activity of many piperazine-containing compounds. In this compound, the isopropyl group plays a key role in molecular recognition and binding affinity.

Variation of Alkyl Chain Length and Branching

Systematic variation of the alkyl group at the N-4 position can provide valuable insights into the steric and lipophilic requirements of the binding site. In a series of CXCR4 antagonists with N-alkyl piperazine side chains, the length and branching of the alkyl group significantly influenced activity. nih.gov

Replacing the isopropyl group with smaller alkyl groups like methyl or ethyl, or larger groups such as n-propyl, n-butyl, or isobutyl, can probe the size of the binding pocket. For instance, in one study, an N-propyl piperazine analog was identified as having an improved off-target profile while maintaining activity. nih.gov Conversely, introducing bulkier groups might lead to steric clashes and a decrease in activity.

The branching of the alkyl chain is also important. The isopropyl group has a specific shape and conformational flexibility that may be optimal for fitting into the target's binding site. Comparing the activity of an isopropyl analog with an n-propyl analog can reveal the importance of this branching. In some cases, branching can be beneficial, while in others, a linear chain may be preferred.

Table 3: Hypothetical SAR of N-Alkyl Group Variation

N-Alkyl GroupChain LengthBranchingPredicted Impact on Activity
MethylShortNoneMay be too small to make optimal contacts, potentially lower activity.
EthylIntermediateNoneMay provide a better fit than methyl, potentially increasing activity.
n-PropylIntermediateNoneLinear chain may explore a different region of the binding pocket.
Isopropyl Intermediate Branched Potentially optimal balance of size and shape for the binding site.
n-ButylLongNoneIncreased lipophilicity; may enhance binding if a hydrophobic pocket is present.
IsobutylLongBranchedMay introduce steric hindrance if the pocket is narrow.
tert-ButylLongHighly BranchedLikely to cause steric clashes, potentially reducing activity significantly.

This table is illustrative and based on general SAR principles observed in related N-alkyl piperazine series.

Conformationally Restricted Isopropyl Analogs

To better understand the bioactive conformation of the isopropyl group, researchers can introduce conformational constraints. This can be achieved by incorporating the isopropyl moiety into a small ring system, such as a cyclopropyl group. Replacing the isopropyl group with a cyclopropyl group would restrict the bond rotations, locking the substituent into a more defined orientation.

If the cyclopropyl analog retains or improves activity, it would suggest that the rigid conformation is favorable for binding. Conversely, a loss of activity might indicate that the conformational flexibility of the isopropyl group is necessary for adopting the optimal binding pose. Studies on related molecules have shown that the preferred conformation of substituents can be influenced by the nature of the heterocyclic ring and other nearby groups. researchgate.netacs.orgnih.gov

Derivatization and Substituent Effects on the Piperazine Heterocycle

The piperazine ring itself can be a target for derivatization to fine-tune the properties of the molecule. The piperazine moiety is often considered a "privileged structure" in drug design due to its common presence in bioactive compounds. nih.gov Its two nitrogen atoms provide opportunities for modification and can influence the compound's pKa, solubility, and ability to form hydrogen bonds.

Furthermore, the piperazine ring can be replaced with other cyclic diamines or bioisosteres to explore alternative scaffolds. This can be a strategy to modulate the physicochemical properties of the compound, such as its basicity and lipophilicity, which can have a significant impact on its pharmacokinetic profile.

N-Substitution Patterns and Regioselectivity

N1-Benzoyl Group and its Analogs: The N1 position is acylated with a benzoyl group. Modifications typically involve introducing various substituents onto the phenyl ring of this benzoyl moiety. The electronic and steric properties of these substituents are critical. For instance, in related series of 1-(substituted-benzoyl)-piperazines, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the compound's interaction with target receptors. The structure-activity relationship often reveals that the position and physicochemical character of these aromatic substituents are critical for biological effects. nih.gov For example, studies on similar 1-aroylpiperazines have shown that substituents can significantly alter binding affinity and selectivity for various receptors. nih.gov

N4-Isopropyl Group and its Analogs: The N4 position bears an isopropyl group, which is a small, hydrophobic alkyl substituent. SAR studies in related piperazine series explore replacing this group with other alkyl, aralkyl (e.g., benzyl), or cyclic moieties. The size, shape, and lipophilicity of the N4-substituent are determining factors for potency and selectivity. In many biologically active piperazine series, a benzyl (B1604629) group at this position has been shown to engage in important interactions within the active site of enzymes or receptors, potentially explaining higher potency in some analogs. nih.gov The comparison between a small alkyl group like isopropyl and a larger aralkyl group like benzyl is a common strategy to probe the steric tolerance of the target's binding pocket.

Regioselectivity: The synthesis of these analogs requires careful control of regioselectivity to ensure the correct placement of the benzoyl and isopropyl groups on the N1 and N4 nitrogens, respectively. Synthetic strategies often involve the use of protecting groups or a stepwise approach. For example, one common method involves starting with a mono-substituted piperazine, such as 1-isopropylpiperazine, and then reacting it with a desired benzoyl chloride to yield the final product. This approach ensures that the acylation occurs specifically at the secondary amine (N1), as the tertiary amine (N4) is already substituted. mdpi.com

The following table summarizes hypothetical SAR trends based on common findings in related piperazine series.

Analog Series N1-Substituent N4-Substituent Relative Biological Activity Trend
ABenzoylIsopropylBaseline
BBenzoylBenzylOften increased potency due to potential for additional aromatic interactions. nih.govnih.gov
CBenzoylCyclohexylActivity varies depending on the size and shape of the target's hydrophobic pocket.
D4-ChlorobenzoylIsopropylElectronic effects of the chloro group can enhance or decrease activity depending on the target. nih.gov
E4-MethoxybenzoylIsopropylThe electron-donating methoxy group can alter binding affinity.

Conformational Preferences and Their Biological Relevance

The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. The piperazine ring typically adopts a low-energy chair conformation. The substituents at the N1 and N4 positions can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance.

The specific conformation adopted by this compound and its analogs is biologically relevant because it must be complementary to the topology of the binding site on its target protein. Molecular docking studies on similar piperazine-containing compounds have demonstrated that the chair conformation of the piperazine ring, along with the specific spatial arrangement of its N-substituents, allows the molecule to fit precisely into active sites, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) that are necessary for its biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their potency.

Development of Predictive QSAR Models

The development of a predictive QSAR model for the this compound series follows a well-established workflow. biointerfaceresearch.com

Data Set Compilation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D features. nih.govnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.govnih.gov

Validation: The generated model is rigorously validated to ensure its statistical significance and predictive ability. Internal validation techniques like leave-one-out cross-validation are used, followed by external validation using the independent test set. nih.govwu.ac.th A robust and predictive model will accurately forecast the activity of the compounds in the test set.

A hypothetical QSAR model for this series might take the form of the following linear equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Z) - β₃(ASA_H)

Where pIC₅₀ is the biological activity, logP represents lipophilicity, Dipole_Z is a component of the dipole moment, and ASA_H is a measure of hydrophobic surface area. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity.

The following table presents typical statistical parameters used to assess the quality of a QSAR model, with values indicative of a robust model.

Statistical Parameter Symbol Typical Value for a Good Model Description
Correlation Coefficientr> 0.9Measures the quality of fit of the training set data. wu.ac.th
Coefficient of Determination> 0.8Represents the proportion of variance in the biological activity explained by the model. nih.govwu.ac.th
Cross-validated r²q² or r²(CV)> 0.7Measures the internal predictive ability of the model. nih.govwu.ac.th
F-statisticFHigh value (e.g., > 40)Indicates the statistical significance of the regression model. wu.ac.th

Identification of Key Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for biological activity. QSAR models, in conjunction with SAR data, are instrumental in identifying these key features for the this compound series.

By analyzing the descriptors that are most influential in a validated QSAR model, one can deduce the critical properties for molecular recognition. For example:

If a descriptor related to lipophilicity (e.g., logP) is positively correlated with activity, it suggests that hydrophobic interactions involving the N4-isopropyl group and the benzoyl ring are important for binding. nih.gov

The significance of electronic descriptors (e.g., Hammett parameters or atomic charges) for the benzoyl ring would highlight the importance of specific electronic interactions, such as hydrogen bonding or pi-pi stacking. nih.gov

The inclusion of steric or shape-based descriptors would confirm that the size and conformation of the molecule are critical for fitting into the target's binding site. nih.gov

Based on the general structure, the key pharmacophoric features for the this compound series likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic hydrophobic region (the phenyl ring of the benzoyl group).

An aliphatic hydrophobic region (the N4-isopropyl group).

The relative spatial orientation of these groups, dictated by the piperazine scaffold.

These pharmacophoric models can then be used as templates in virtual screening campaigns to identify new compounds with potentially high activity. frontiersin.org

Investigation of Pharmacological Targets and Mechanistic Biology of 1 Benzoyl 4 Isopropylpiperazine Derivatives

Enzyme Inhibition and Modulation Studies

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No studies were identified that specifically examined the inhibitory activity of 1-benzoyl-4-isopropylpiperazine against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

However, research on related structures, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has demonstrated significant anti-AChE activity. For instance, certain derivatives in this series have shown potent inhibition of acetylcholinesterase, with some compounds exhibiting an 18,000-fold greater affinity for AChE over BuChE. Kinetic studies on other related piperidine (B6355638) derivatives, like E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), have indicated a mixed-type inhibition of AChE. nih.govnih.gov Additionally, hybrid molecules of (alpha)-lipoic acid and benzyl (B1604629) piperazines have shown inhibitory activity against both AChE and BuChE. researchgate.net

Monoamine Oxidase (MAO) Enzyme Inhibition (e.g., MAO-A, MAO-B)

There is no available data on the monoamine oxidase (MAO-A or MAO-B) inhibitory properties of this compound.

Studies on other piperazine-containing scaffolds have shown significant MAO inhibition. For example, a series of pyridazinobenzylpiperidine derivatives were found to be more potent inhibitors of MAO-B than MAO-A, with some compounds showing competitive and reversible inhibition. mdpi.com Similarly, certain indole (B1671886) and 1-(3-(benzyloxy)benzyl)piperazine derivatives have been identified as selective and reversible MAO-B inhibitors. researchgate.net These findings suggest that the piperazine (B1678402) moiety can be a key structural feature for MAO inhibition, though the specific impact of the benzoyl and isopropyl groups in this compound remains uninvestigated.

Kinase Inhibition Profiling (e.g., VEGFR-2, PI3K/mTOR pathways)

Specific kinase inhibition profiling for this compound, including its effects on VEGFR-2 or the PI3K/mTOR pathways, has not been reported in the literature.

Related heterocyclic compounds have been explored as kinase inhibitors. For instance, various small molecule inhibitors targeting the PI3K-Akt-mTOR pathway have been developed, with some showing dual inhibitory action against PI3K and mTOR. nih.govnih.gov In the context of VEGFR-2, piperazinylquinoxaline-based derivatives have been designed and shown to exhibit inhibitory activity against this receptor tyrosine kinase. nih.gov These examples underscore the potential for piperazine-containing molecules to interact with kinase targets, but direct evidence for this compound is lacking.

Other Enzyme Systems (e.g., Nitroreductase)

No research has been published on the interaction of this compound with other enzyme systems such as nitroreductase. Nitroreductases are enzymes that can be targeted in therapeutic strategies, but the activity of this specific compound against them is unknown. nih.gov

Receptor Ligand Binding and Functional Assays

Dopamine (B1211576) Receptor Interactions

There are no available studies on the binding affinity or functional activity of this compound at dopamine receptors.

However, the broader class of N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides has been extensively studied for its interaction with dopamine receptors, particularly the D3 and D4 subtypes. nih.gov Modifications to the arylpiperazine and aryl carboxamide portions of these molecules have been shown to significantly influence binding affinity and selectivity. For example, elongation of the intermediate alkyl chain in some series has been found to improve binding to the D3 receptor while decreasing affinity for the D4 receptor. nih.gov These structure-activity relationships in related compounds highlight the potential for piperazine derivatives to act as dopamine receptor ligands, but the specific profile of this compound remains to be determined.

Serotonin (B10506) Receptor Modulations

The interaction of piperazine derivatives with serotonin (5-HT) receptors is highly dependent on the substitution pattern. Research into a series of phenylpiperazines and benzoylpiperazines revealed that while several phenylpiperazine derivatives exhibit nanomolar affinities for 5-HT1 sites, the corresponding benzoylpiperazines were found to be essentially inactive at both 5-HT1 and 5-HT2 sites. nih.gov For instance, 1-(2-methoxyphenyl)piperazine, a phenylpiperazine, showed a high affinity (Ki = 35 nM) for 5-HT1 sites. nih.gov

Conversely, modifications to the benzoyl moiety can impart significant activity. A series of benzodioxanylpiperazine derivatives with a 4-aryl amide substituent were found to have high affinity for the human 5-HT(1A) receptor, with many acting as potent antagonists. nih.gov This suggests that while the simple benzoylpiperazine core may have low intrinsic activity at serotonin receptors, appropriate functionalization can lead to potent and selective ligands.

Histamine (B1213489) Receptor Binding

Piperazine derivatives are a well-established class of histamine H1 receptor antagonists. The substitution on the piperazine nitrogen atoms is a key determinant of their antihistaminic activity. For example, cetirizine, a widely used antihistamine, is a piperazine derivative. ijrrjournal.com Studies have shown that the introduction of small, lipophilic groups into the 4- and 5-positions of the piperazine ring can lead to an increase in antihistaminic activity. ijrrjournal.com The basicity of the piperazine nitrogen atoms is also a critical factor for binding to the histamine H1 receptor. ontosight.ai While direct studies on this compound are lacking, the presence of the lipophilic isopropyl group suggests a potential for interaction with histamine receptors.

Adrenergic Receptor Antagonism

A significant body of research has identified aryl piperazine derivatives as antagonists of α1-adrenergic receptors. nih.gov These receptors are involved in the regulation of smooth muscle contraction and blood pressure. nih.govresearchgate.net The nature of the aryl group and the other substituent on the piperazine ring influences the potency and selectivity for the different α1-adrenergic receptor subtypes (α1a, α1b, α1d). nih.govnih.gov For instance, some novel heterocycles substituted with aryl piperazine have been identified as selective antagonists of the α1a-adrenergic receptor with high affinity. nih.gov Furthermore, research on (2-methoxyphenyl)piperazine derivatives has aimed to develop 5-HT1A receptor ligands with reduced α1-adrenergic activity, indicating that the piperazine scaffold is a common pharmacophore for both receptor systems. acs.org

Protein Aggregation and Misfolding Inhibition

The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative diseases. Piperazine derivatives have emerged as a promising class of compounds that can interfere with these processes.

Anti-Prion Activity (e.g., PrPSc accumulation inhibition)

Prion diseases are characterized by the accumulation of the misfolded scrapie isoform of the prion protein (PrPSc). Several piperazine derivatives have been identified as having anti-prion activity. researchgate.net A novel class of anti-prion compounds, the phenethyl piperidines, was discovered through an assay based on an abnormal cellular phenotype associated with a mutant prion protein. nih.gov This suggests that the piperazine core can serve as a scaffold for the development of agents that inhibit the accumulation of PrPSc.

Amyloid-Beta (Aβ) Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Numerous studies have highlighted the potential of piperazine derivatives to inhibit Aβ aggregation. Novel piperazine-based compounds have been shown to inhibit the aggregation of Aβ42 in a dose-dependent manner and even disaggregate preformed aggregates. nih.gov Furthermore, N,N′-disubstituted piperazine derivatives have demonstrated promising activity in reducing Aβ aggregation and the phosphorylation of Tau protein, another key player in Alzheimer's pathology. researchgate.netrmit.edu.vn

Cellular Pathway Interrogation in Preclinical Models

The therapeutic potential of piperazine derivatives has been explored in various preclinical models. In the context of Alzheimer's disease, piperazine derivatives that inhibit Aβ aggregation have been tested in cell lines such as SH-SY5Y, where they have shown neuroprotective effects against Aβ-induced toxicity. nih.gov One lead compound was even shown to increase the survival of flies expressing human tau protein in a Drosophila melanogaster model. nih.gov Other studies have demonstrated that certain piperazine derivatives can rescue long-term potentiation (LTP) defects in a mouse model of Alzheimer's disease, with their mechanism of action linked to the activation of neuronal store-operated calcium entry in spines. nih.gov

Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen and play a significant role in various cellular processes. wikipedia.orgmdpi.com They are involved in both normal physiological functions and the pathology of numerous diseases. wikipedia.orgnih.gov The modulation of ROS levels by chemical compounds can have profound effects on cellular health and disease states. nih.gov

A comprehensive search of scientific literature reveals no specific studies investigating the direct effects of this compound on the modulation of Reactive Oxygen Species. Consequently, there is no available data to report on its capacity to either increase or decrease ROS levels in biological systems.

Ferroptosis Activity Assessment

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov This process is distinct from other forms of cell death and is implicated in various pathological conditions. nih.gov The ability of a compound to induce or inhibit ferroptosis is a key area of investigation in drug discovery. nih.gov

Currently, there are no published scientific studies that have assessed the ferroptosis activity of this compound. Therefore, its potential to act as either an inducer or inhibitor of ferroptosis remains uncharacterized.

Glucose Homeostasis Regulation in Animal Models

The regulation of glucose homeostasis is a critical physiological process, and its dysregulation is a hallmark of metabolic diseases like diabetes. nih.gov Certain piperazine derivatives have been investigated for their potential to modulate blood glucose levels. nih.gov

Despite the interest in piperazine derivatives for metabolic disorders, a review of the available scientific literature indicates a lack of studies on the effects of this compound on glucose homeostasis in animal models. As such, no data regarding its influence on blood glucose regulation has been reported.

Mechanistic Characterization in In Vitro and Ex Vivo Systems

Cell-Based Assays for Target Engagement and Efficacy

Cell-based assays are fundamental tools in pharmacology to determine if a compound interacts with its intended molecular target within a cellular environment and to what extent it elicits a biological response.

No specific cell-based assays investigating the target engagement or efficacy of this compound have been reported in the scientific literature.

Microsomal Stability Studies for Metabolic Fate Prediction

Microsomal stability assays are standard in vitro methods used to predict the metabolic fate of a compound by assessing its clearance by drug-metabolizing enzymes, primarily located in liver microsomes. evotec.com A higher stability generally suggests a longer half-life in the body. While studies have been conducted on the microsomal stability of other piperazine derivatives, such as piperazin-1-ylpyridazines nih.gov, specific data for this compound is not available.

Table 1: Microsomal Stability of this compound

Species Half-life (t½) in min Intrinsic Clearance (CLint) in µL/min/mg
Human No data available No data available
Rat No data available No data available
Mouse No data available No data available

Data not available in published scientific literature.

Ex Vivo Permeability Studies (e.g., Blood-Brain Barrier Penetration)

Ex vivo permeability studies are crucial for assessing the ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), which is a significant hurdle for drugs targeting the central nervous system. nih.gov

There are no published ex vivo studies that have evaluated the permeability of this compound across the blood-brain barrier or other biological membranes.

Table 2: Ex Vivo Permeability of this compound

Barrier Model Permeability Coefficient Efflux Ratio
Blood-Brain Barrier (BBB) No data available No data available

Data not available in published scientific literature.

Based on a thorough review of the current scientific literature, there is a notable absence of research on the pharmacological targets and mechanistic biology of this compound. No studies were found that specifically investigated its role in ROS modulation, ferroptosis, or glucose homeostasis. Furthermore, its mechanistic characterization through cell-based assays for target engagement, microsomal stability studies, and ex vivo permeability assessments has not been reported. This highlights a significant gap in the understanding of this particular chemical compound and indicates that its pharmacological profile remains to be elucidated.

Computational Chemistry and Molecular Modeling for 1 Benzoyl 4 Isopropylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can predict a molecule's geometry, energy, and various other properties. For 1-benzoyl-4-isopropylpiperazine, a DFT analysis could elucidate the distribution of electrons across the benzoyl and isopropylpiperazine moieties, identifying regions of high or low electron density. This information is critical for predicting the molecule's reactivity, including potential sites for electrophilic or nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyDescriptionHypothetical Value
Total EnergyThe sum of the kinetic and potential energies of all electrons and nuclei in the molecule.Data not available
Dipole MomentA measure of the overall polarity of the molecule.Data not available
Mulliken Atomic ChargesThe partial charge assigned to each atom in the molecule.Data not available

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study. No published DFT data for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Molecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge transfer. nih.govrdd.edu.iq An NBO analysis of this compound would reveal the nature of the chemical bonds, such as the sigma and pi bonds in the benzene (B151609) ring and the carbonyl group, as well as the lone pairs on the nitrogen and oxygen atoms. It can quantify the delocalization of electrons, known as hyperconjugation, which contributes to the molecule's stability. rdd.edu.iq This analysis helps in understanding intramolecular charge transfer (ICT) and the stabilization energy associated with these interactions. rdd.edu.iq

Table 2: Potential NBO Analysis Findings for this compound

Interaction TypeDonor OrbitalAcceptor OrbitalStabilization Energy (E(2))
HyperconjugationC-C, C-Hσ, πData not available
Intramolecular Charge TransferLone Pair (N, O)π* (C=O, Phenyl)Data not available

Note: This table illustrates the type of data obtained from an NBO analysis. Specific data for this compound is not available in the current scientific literature.

HOMO-LUMO Energy Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For this compound, calculating the HOMO-LUMO gap would provide valuable insights into its potential reactivity in chemical reactions. researchgate.net

Table 3: Key Parameters from HOMO-LUMO Analysis

ParameterFormulaDescriptionHypothetical Value
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital.Data not available
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital.Data not available
Energy GapΔE = ELUMO - EHOMOIndicator of chemical reactivity and stability.Data not available
Ionization PotentialI ≈ -EHOMOThe energy required to remove an electron.Data not available
Electron AffinityA ≈ -ELUMOThe energy released when an electron is added.Data not available

Note: The values presented are for illustrative purposes, as no specific HOMO-LUMO analysis for this compound has been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

Binding Mode Predictions and Active Site Analysis

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be essential. These simulations would predict how the molecule binds within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov This analysis provides a rational basis for the molecule's potential biological activity.

Rational Design Based on Docking Outcomes

The insights gained from molecular docking can guide the rational design of new, more potent, and selective analogs. nih.gov By understanding the binding mode of this compound, medicinal chemists could propose modifications to its structure to enhance its interaction with a biological target, potentially leading to the development of novel therapeutic agents.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For this compound, MD simulations can elucidate its dynamic behavior in different environments, such as in solution or when bound to a biological target.

Ligand Conformational Analysis in Solution and Bound States

The three-dimensional conformation of this compound is crucial for its biological activity. In solution, the molecule is not static but exists as an ensemble of different conformations due to the rotation around its single bonds. The piperazine (B1678402) ring can adopt various chair, boat, and twist-boat conformations, while the benzoyl and isopropyl groups also exhibit rotational freedom.

MD simulations in an aqueous environment can map the potential energy surface of the molecule, identifying the most stable, low-energy conformations. These simulations provide a detailed picture of the conformational landscape, revealing the probability of finding the molecule in a particular shape. This information is critical, as the biologically active conformation—the one that binds to a receptor—may not be the most stable conformation in solution.

When this compound binds to a protein, its conformation is often constrained. MD simulations of the protein-ligand complex can reveal how the binding pocket influences the ligand's shape. By comparing the conformational ensemble of the bound state to that in solution, researchers can understand the energetic cost of the conformational changes required for binding. This analysis is fundamental for understanding the thermodynamics of ligand recognition.

Protein-Ligand Complex Stability and Interaction Dynamics

Once a potential protein target for this compound is identified, MD simulations can be employed to study the stability of the protein-ligand complex and the dynamics of their interactions. These simulations can predict the binding free energy, which is a key indicator of the ligand's affinity for the protein. nih.govmdpi.com A more negative binding free energy suggests a more stable and potent interaction. nih.govmdpi.com

MD simulations provide a dynamic view of the binding event, highlighting the key amino acid residues that form stable interactions with the ligand. rsc.orgrsc.org These interactions can include hydrogen bonds, hydrophobic contacts, and van der Waals forces. For instance, studies on similar piperazine derivatives have shown that interactions with specific hydrophobic residues can be crucial for high-affinity binding. nih.govmdpi.com By analyzing the trajectory of the simulation, researchers can identify which interactions are persistent throughout the simulation and which are transient. This detailed understanding of the interaction dynamics is invaluable for the rational design of more potent and selective analogs.

Table 1: Key Parameters from Molecular Dynamics Simulations of Piperazine Derivatives

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the ligand or protein over the course of the simulation compared to a reference structure.Indicates the stability of the system. A stable RMSD suggests the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein or ligand.
Binding Free Energy (e.g., MM-GBSA) An estimation of the free energy change upon ligand binding, calculated using molecular mechanics and solvation models.Predicts the affinity of the ligand for the protein; a more negative value indicates stronger binding. nih.govmdpi.com
Hydrogen Bond Analysis Identifies the formation and duration of hydrogen bonds between the ligand and the protein.Crucial for understanding the specificity and stability of the interaction.

Virtual Screening Approaches for Identification of Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process is a cost-effective alternative to high-throughput screening.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. mdpi.com If the structure of a target for this compound is known, either through experimental methods like X-ray crystallography or through homology modeling, molecular docking can be used to screen large compound databases. mdpi.comnih.gov

In this process, each molecule in the database is computationally "docked" into the binding site of the protein. A scoring function is then used to estimate the binding affinity of each molecule. mdpi.com The top-scoring compounds are then selected for further experimental testing. This approach allows for the rapid identification of diverse chemical scaffolds that are predicted to bind to the target. For a successful SBVS campaign, the accurate prediction of the binding pose and a reliable scoring function are essential. mdpi.com

Ligand-Based Virtual Screening

When the three-dimensional structure of the target protein is unknown, ligand-based virtual screening (LBVS) can be employed. mdpi.com This method uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties.

One common LBVS method is based on the principle of molecular similarity, where compounds are screened based on their structural or chemical similarity to the known active ligand. Another powerful approach is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. This model is then used as a 3D query to search compound databases for molecules that match the pharmacophore. LBVS is a valuable tool for identifying novel analogs that retain the key features required for biological activity while exploring new chemical space. mdpi.com

Table 2: Comparison of Virtual Screening Approaches

FeatureStructure-Based Virtual Screening (SBVS)Ligand-Based Virtual Screening (LBVS)
Requirement 3D structure of the target proteinStructure of at least one known active ligand
Principle Docking of compounds into the protein's binding site and scoring of interactions. mdpi.comSearching for molecules with similar properties (e.g., shape, pharmacophore) to a known active ligand. mdpi.com
Advantages Can identify novel scaffolds that are structurally different from known ligands.Does not require a protein structure; can be very fast.
Disadvantages Requires a high-quality protein structure; scoring functions can be inaccurate.Tends to find compounds that are structurally similar to the known active ligand; may miss novel scaffolds.

Future Research Directions and Translational Perspectives for 1 Benzoyl 4 Isopropylpiperazine Derivatives

Expansion of Target Space and Disease Area Exploration

The inherent structural features of the benzoylpiperazine core suggest that its derivatives could interact with a variety of biological targets beyond their initial conception. Future research should systematically explore this potential to uncover novel therapeutic applications.

New Potential Targets:

Glycine Transporter 1 (GlyT1) Inhibitors: Screening of compound libraries has identified benzoylpiperazine structures as potent and selective inhibitors of GlyT1. researchgate.net This suggests that novel 1-benzoyl-4-isopropylpiperazine derivatives could be designed to modulate glycinergic neurotransmission, offering potential treatments for schizophrenia and other central nervous system (CNS) disorders. researchgate.net

Sigma Receptors (σR): Benzylpiperazine derivatives have been successfully designed as high-affinity ligands for the σ1 receptor, a protein implicated in pain signaling. nih.gov This provides a strong rationale for synthesizing and evaluating this compound analogues for their potential as σ1 receptor antagonists for the management of nociceptive and neuropathic pain. nih.gov

Serotonin (B10506) Receptors (5-HT): The piperazine (B1678402) moiety is a common feature in ligands for various serotonin receptors. mdpi.com For instance, certain derivatives show high affinity for 5-HT1A and 5-HT2A receptors. mdpi.comresearchgate.net Systematic modification of the this compound structure could yield selective ligands for different 5-HT receptor subtypes, opening up possibilities for treating depression, anxiety, and other mood disorders. mdpi.com

Emerging Disease Areas:

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's makes multi-target drugs an attractive strategy. jneonatalsurg.comjneonatalsurg.comresearchgate.net Benzylpiperazine derivatives are being investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, both key pathological features of Alzheimer's disease. jneonatalsurg.comjneonatalsurg.comresearchgate.net Future work could focus on designing this compound derivatives with similar multi-target profiles.

Oncology: The piperazine ring is a privileged scaffold found in numerous approved kinase inhibitors used in cancer therapy. nih.gov Exploring the potential of this compound derivatives to inhibit specific kinases involved in cancer cell proliferation and survival is a promising research direction.

Development of Advanced Prodrug Strategies

To overcome potential pharmacokinetic limitations such as poor solubility or permeability, advanced prodrug strategies can be employed. A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug. slideshare.net

This approach involves chemically modifying the parent compound into a bioreversible entity to enhance its delivery characteristics. mdpi.comnih.gov For piperazine-containing compounds, several strategies can be envisioned:

Ester and Amide Linkages: Introducing ester or amide functionalities by modifying the benzoyl or isopropyl groups can alter the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. slideshare.net

Phosphate (B84403) Esters: To improve aqueous solubility for potential intravenous formulations, a phosphate group can be added. This group is typically cleaved by endogenous phosphatases to release the active drug.

Carrier-Linked Prodrugs: The this compound derivative can be linked to a carrier molecule, such as a sugar or an amino acid, to facilitate active transport across membranes or to improve solubility. nih.gov

The successful application of prodrug strategies has been demonstrated for various compounds, with approximately 13% of drugs approved by the FDA between 2012 and 2022 being prodrugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These computational tools can significantly accelerate the design and optimization of novel this compound derivatives. exlibrisgroup.com

Applications in the Drug Design Cascade:

De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up, exploring a vast chemical space to identify promising candidates based on the this compound scaffold. researchgate.net

Predictive Modeling: AI/ML algorithms can build predictive models for various properties, including:

Target Affinity: Predicting the binding affinity of new derivatives to specific biological targets. researchgate.net

Pharmacokinetics: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable drug-like profiles. researchgate.net

Toxicity Prediction: Early identification of potential toxic liabilities to reduce late-stage failures. researchgate.net

High-Throughput Virtual Screening: AI-powered platforms can rapidly screen virtual libraries of millions of this compound derivatives against a biological target to identify potential hits for further investigation. researchgate.net

The use of AI and ML can de-risk the drug development process, reduce costs, and shorten timelines from discovery to clinical application. nih.gov

Design of Multi-Target Directed Ligands

Complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. jneonatalsurg.comresearchgate.net The design of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. researchgate.netnih.gov The this compound scaffold is well-suited for the development of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

Potential MTDL Strategies:

Dual-Acting Agents for Alzheimer's Disease: Following the precedent set by other piperazine derivatives, MTDLs could be designed to simultaneously inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), or to inhibit AChE and prevent Aβ aggregation. jneonatalsurg.comjneonatalsurg.comresearchgate.netnih.gov

Combined Antipsychotic and Cognitive-Enhancing Activity: By combining dopamine (B1211576) D2 receptor antagonism with activity at other targets like serotonin or histamine (B1213489) receptors, novel antipsychotics with improved efficacy and side-effect profiles could be developed. researchgate.net

Below is a table summarizing potential multi-target strategies for derivatives of this compound based on research into related piperazine compounds.

Potential Disease AreaTarget 1Target 2Rationale
Alzheimer's DiseaseAcetylcholinesterase (AChE)Beta-Amyloid (Aβ) AggregationAddress both symptomatic (cholinergic deficit) and disease-modifying (plaque formation) aspects. jneonatalsurg.comjneonatalsurg.comresearchgate.net
Alzheimer's DiseaseAcetylcholinesterase (AChE)β-secretase-1 (BACE-1)Inhibit two key enzymes involved in the cholinergic and amyloidogenic pathways. nih.gov
Schizophrenia/PsychosisDopamine D2 ReceptorSerotonin 5-HT1A/2A ReceptorsAchieve antipsychotic efficacy with potentially lower extrapyramidal side effects and improved cognitive function. researchgate.net
PainSigma-1 Receptor (σ1R)Opioid ReceptorsCombine different mechanisms of analgesia for a potentially synergistic effect and reduced opioid tolerance. nih.gov

Exploration of New Synthetic Methodologies for Enhanced Sustainability

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. mdpi.com Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, increase yields, and reduce solvent usage compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Techniques like grinding or ball milling can enable reactions to proceed in the absence of solvents, minimizing waste. mdpi.com

Catalytic Methods: The use of highly efficient and recyclable catalysts, such as palladium catalysts in Buchwald-Hartwig amination for the formation of the piperazine C-N bond, can improve the atom economy of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

By embracing these modern synthetic strategies, the production of this compound derivatives can be made more environmentally friendly and cost-effective.

Q & A

Q. X-ray Crystallography :

  • Single-crystal X-ray diffraction (e.g., using ORTEP-3 software ) determines bond lengths, angles, and supramolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Disorder analysis : Critical for detecting rotational or positional disorder in substituents (e.g., aroyl ring disorder in halogenated analogs) .

Q. Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₄H₂₀N₂O: m/z 233.165) .

Advanced: How do substituents on the benzoyl group influence the supramolecular assembly of 1-aroylpiperazine derivatives?

Answer:
Substituents dictate intermolecular interactions and crystal packing:

  • Electron-withdrawing groups (e.g., Cl, F) : Promote C–H⋯O hydrogen bonds, forming chains or sheets (e.g., 2-fluoro analogs form chains via two C–H⋯O bonds) .
  • Steric effects : Bulky isopropyl groups reduce π-stacking but enhance van der Waals interactions, altering solubility .
  • Hydrogen-bond donors (e.g., OH) : Enable O–H⋯O bonds, creating 1D chains (observed in 2-hydroxybenzoyl derivatives) .

Table 2 : Supramolecular patterns in selected analogs

SubstituentInteraction TypeDimensionalityReference
2-FluoroC–H⋯O, π-stacking2D sheets
2-ChloroC–H⋯O (arene)2D sheets
2-HydroxyO–H⋯O1D chains

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:
DFT calculations (e.g., using B3LYP hybrid functional ) provide insights into:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., benzoyl carbonyl as electron-deficient).
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity (e.g., HOMO localized on piperazine nitrogen) .
  • Thermochemical data : Atomization energies and ionization potentials (average error ±2.4 kcal/mol for B3LYP) .

Q. Methodological Steps :

Geometry optimization : Use a 6-31G(d) basis set for initial structure refinement.

Frequency analysis : Confirm absence of imaginary frequencies (stable minima).

Solvent effects : Apply polarizable continuum models (PCM) for solution-phase accuracy .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Answer:
Discrepancies arise from variations in assay conditions, stereochemistry, or impurity profiles. Mitigation strategies include:

  • Structural validation : Ensure purity (>98% by HPLC) and confirm stereochemistry via X-ray crystallography .
  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability .
  • SAR studies : Compare substituent effects (e.g., 4-isopropyl vs. 4-methyl groups on receptor affinity) .

Q. Case Study :

  • Contradiction : A 4-methoxyphenyl analog showed serotonin reuptake inhibition in one study but not another.
  • Resolution : Impurities (<95% purity) in the first study skewed results; recrystallization resolved the discrepancy .

Advanced: How can reaction pathways for this compound be modeled computationally?

Answer:
Transition state analysis (using Gaussian 16 ):

  • Mechanism : Acylation proceeds via a tetrahedral intermediate.
  • Activation energy : Calculated ΔG‡ values predict optimal temperatures (e.g., 25°C for minimal byproducts) .

Q. Solvent effects :

  • Dielectric constant : DCM (ε=8.93) stabilizes charge separation in intermediates better than benzene (ε=2.28) .

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